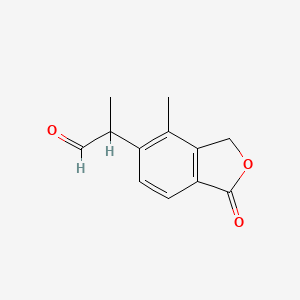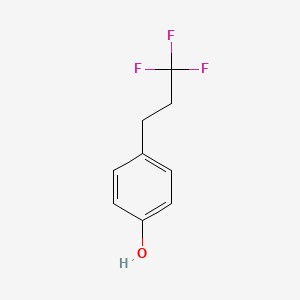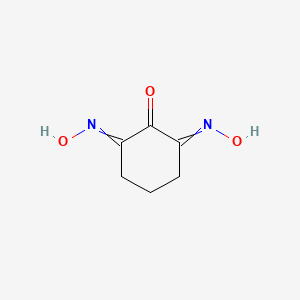
1,2,3-Cyclohexanetrione,1,3-dioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Cyclohexanetrione,1,3-dioxime is a chemical compound with the molecular formula C6H8N2O3. It is characterized by the presence of three ketone groups and two oxime groups on a cyclohexane ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Cyclohexanetrione,1,3-dioxime can be synthesized through the isonitrosation of cyclohexanone using ethyl nitrite in the presence of an acid catalyst . The reaction typically involves the formation of an intermediate, which then undergoes further transformation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions: 1,2,3-Cyclohexanetrione,1,3-dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxime groups to amines or other functional groups.
Substitution: The oxime groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce amines or hydroxylamines.
科学研究应用
1,2,3-Cyclohexanetrione,1,3-dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1,2,3-Cyclohexanetrione,1,3-dioxime exerts its effects involves interactions with various molecular targets and pathways. For instance, its oxime groups can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes . The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its mechanism of action.
相似化合物的比较
1,2,3-Cyclohexanetrione,1,3-dioxime can be compared with other similar compounds, such as:
1,2-Cyclohexanedione dioxime: This compound has two ketone groups and two oxime groups, making it structurally similar but less complex.
1,2,3-Cyclohexane-trione: Lacking the oxime groups, this compound is more prone to different types of reactions and has distinct properties.
Uniqueness: The presence of both ketone and oxime groups in this compound gives it unique reactivity and makes it a versatile compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds.
属性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
2,6-bis(hydroxyimino)cyclohexan-1-one |
InChI |
InChI=1S/C6H8N2O3/c9-6-4(7-10)2-1-3-5(6)8-11/h10-11H,1-3H2 |
InChI 键 |
MLAWCOBYMMKWMA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NO)C(=O)C(=NO)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


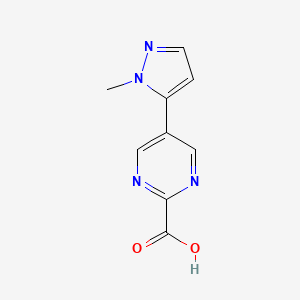
![2-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B8687909.png)


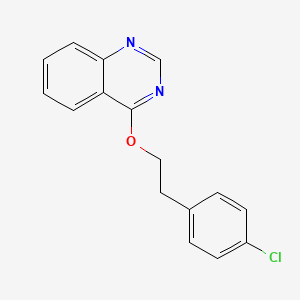
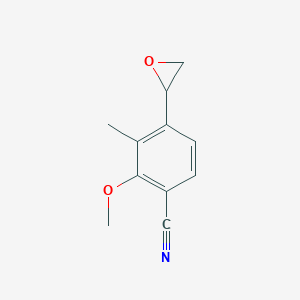
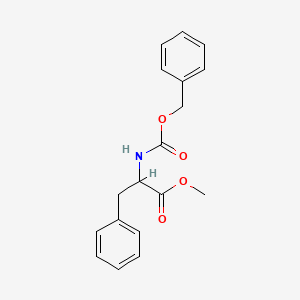
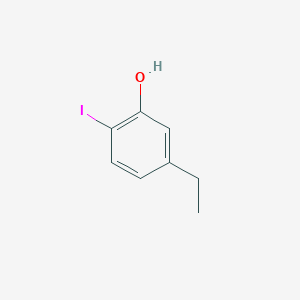

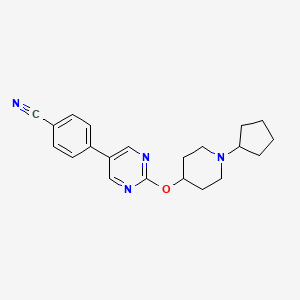
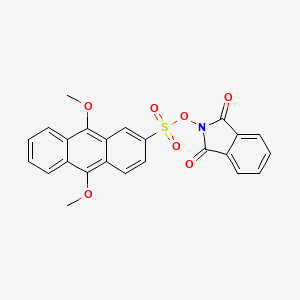
![2-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8687963.png)
